1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea” is a complex organic molecule. It contains a benzo[d]thiazole ring, which is a type of aromatic heterocycle . The benzo[d]thiazole ring is substituted with two methyl groups at the 5 and 7 positions . The molecule also contains a urea group, which is attached to a methoxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]thiazole ring likely contributes to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzo[d]thiazole ring might participate in electrophilic substitution reactions, while the urea group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the methoxyethyl group might increase its solubility in organic solvents .Scientific Research Applications
Chemical Reactivity and Spectroscopic Analysis
Research on imidazole derivatives, closely related to thiazolyl ureas, has revealed insights into their reactivity through spectroscopic characterization and computational study. These studies focus on understanding the local reactivity properties based on molecular orbital theory, molecular electrostatic potential (MEP), and other computational analyses. For instance, compounds with similar structures have shown significant hyperpolarizabilities, indicating their potential utility in nonlinear optical materials. Molecular docking procedures suggest that some derivatives could exhibit inhibitory activity against specific proteins, which is relevant for drug design (Hossain et al., 2018).
Antimicrobial Activity
Thiadiazolyl urea derivatives have been synthesized and evaluated for their antimicrobial properties. The structural and electronic characteristics of these compounds, optimized via Density Functional Theory (DFT) calculations, correlate with their biological activity. This suggests a potential application in developing new antimicrobial agents. Studies focusing on specific urea derivatives underscore their utility in addressing microbial resistance, with certain compounds showing promising results against bacterial strains (Zhang et al., 2017).
Anticancer Properties
Research into diaryl ureas, including 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, has demonstrated significant antiproliferative effects against various cancer cell lines. This area of study suggests the potential of thiazolyl urea compounds in cancer treatment, offering a foundation for future investigations into their efficacy as BRAF inhibitors and their role in targeted cancer therapies (Feng et al., 2020).
Spectroscopic and X-Ray Diffraction Studies
The synthesis and characterization of aminothiazole derivatives, which share functional similarities with thiazolyl ureas, have been detailed. These compounds' molecular structures, assessed through various spectroscopic methods and X-ray crystallography, reveal their potential in forming stable compounds with interesting chemical properties. Such research underscores the importance of structural analysis in understanding the applications and functionalities of complex organic compounds (Adeel et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-8-6-9(2)11-10(7-8)15-13(19-11)16-12(17)14-4-5-18-3/h6-7H,4-5H2,1-3H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVNSVJQAWSIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.